molecular formula C10H14ClN3 B7891475 4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B7891475
M. Wt: 211.69 g/mol
InChI Key: QOYUTSSEVNMVDC-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Chemical Reactions Analysis

4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine include other pyrido[4,3-d]pyrimidines and their derivatives. These compounds share a similar bicyclic structure but may differ in their substituents, leading to variations in their biological activities and applications. For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been studied as selective inhibitors of certain kinases, highlighting their potential in targeted therapies .

Properties

IUPAC Name

4-chloro-6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-7(2)14-4-3-9-8(5-14)10(11)13-6-12-9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYUTSSEVNMVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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